molecular formula C11H14O3 B7992880 2-[3,4-(Methylenedioxy)phenyl]-2-butanol

2-[3,4-(Methylenedioxy)phenyl]-2-butanol

Cat. No.: B7992880
M. Wt: 194.23 g/mol
InChI Key: DKSCPXZPOFBPJP-UHFFFAOYSA-N
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Description

2-[3,4-(Methylenedioxy)phenyl]-2-butanol is a secondary alcohol featuring a 3,4-methylenedioxy-substituted phenyl group attached to the second carbon of a butanol chain. The methylenedioxy moiety (a fused dioxolane ring) is a common structural motif in bioactive compounds, known to influence electronic properties, lipophilicity, and metabolic stability.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-11(2,12)8-4-5-9-10(6-8)14-7-13-9/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSCPXZPOFBPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-(Methylenedioxy)phenyl]-2-butanol typically involves the reaction of 3,4-(methylenedioxy)benzaldehyde with a suitable Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include an inert atmosphere, low temperatures, and the use of anhydrous solvents to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-(Methylenedioxy)phenyl]-2-butanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, sulfonates in polar aprotic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3,4-(Methylenedioxy)phenyl]-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3,4-(Methylenedioxy)phenyl]-2-butanol involves its interaction with specific molecular targets and pathways. The methylenedioxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Spectral Properties

Compounds bearing the 3,4-methylenedioxy phenyl group exhibit distinct electronic behaviors due to the electron-donating nature of the dioxolane ring. For example:

  • Zn(II)- and Cu(II)-Porphyrin Complexes : In , zinc and copper porphyrins with a 3,4-methylenedioxy phenyl substituent demonstrated high fluorescence emission and singlet oxygen quantum yields (for Zn derivatives) but low emissivity for Cu analogs. This highlights how the methylenedioxy group enhances photophysical activity in metal complexes, likely by modulating electron density in the porphyrin macrocycle .
  • 2-[3,4-(Methylenedioxy)phenyl]-2-butanol: By analogy, the methylenedioxy group in this compound may similarly influence its UV-Vis absorption and fluorescence properties, though experimental data are lacking.
Table 1: Spectral Properties of Methylenedioxy-Substituted Compounds
Compound Key Spectral Features Reference
Zn(II)-Porphyrin with methylenedioxy High fluorescence, singlet oxygen quantum yield
Cu(II)-Porphyrin with methylenedioxy Non-emissive, residual singlet oxygen capacity
Thiazolidinone derivative () IR/NMR-confirmed imine and ester functionalities

Solubility and Lipophilicity

The methylenedioxy group increases lipophilicity compared to unsubstituted phenyl rings.

Contrast with Non-Methylenedioxy Analogs

Compounds lacking the methylenedioxy group, such as 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (), prioritize hydrophilicity and surfactant-like behavior due to their polyether chains . In contrast, this compound’s aromatic dioxolane ring would favor interactions with hydrophobic binding pockets in biological systems.

Biological Activity

2-[3,4-(Methylenedioxy)phenyl]-2-butanol is an organic compound that has garnered attention in recent years due to its potential biological activities. This article explores its mechanisms of action, antimicrobial properties, cytotoxicity, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

Chemical Formula: C11H14O3
CAS Number: 120-56-7

The compound features a methylenedioxy group attached to a phenyl ring, which enhances its chemical reactivity and biological activity. The structural uniqueness of this compound allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The methylenedioxy group can facilitate redox reactions, influencing cellular signaling pathways. Additionally, the compound's phenolic structure may enhance its binding affinity to biomolecules, contributing to its overall biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. Notably, it has demonstrated significant effectiveness against Gram-positive bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus RF122128
Staphylococcus epidermidis S2264
Enterococcus faecalis ATCC 2921264
Staphylococcus aureus MRSA256

The compound exhibited the lowest MIC value of 64 µg/mL against Enterococcus faecalis, indicating potent antimicrobial activity.

Study on Antibiofilm Activity

In a study focused on antibiofilm potential, this compound significantly reduced biofilm formation on Staphylococcus epidermidis. At sub-MIC concentrations, the compound was able to decrease biofilm formation by up to 50% , suggesting its potential utility in preventing biofilm-associated infections.

Cytotoxicity Assessment

Cytotoxicity studies conducted on T47-D cells revealed that compounds similar to this compound can induce cell death. The IC50 value for related compounds was found to be approximately 1.33 µM , indicating potential anticancer properties.

Research Applications

The compound has been explored for various applications across different fields:

  • Chemistry: Used as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for interactions with biomolecules and potential enzyme inhibition.
  • Medicine: Studied for therapeutic properties including antimicrobial and anticancer activities.
  • Industry: Utilized in producing specialty chemicals and materials.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent against resistant bacterial strains .
  • Cytotoxic Effects : Research published in Cancer Letters indicated that related compounds exhibit significant cytotoxicity against various cancer cell lines. The study noted that these compounds could induce apoptosis through caspase activation pathways .
  • Biofilm Inhibition : A recent investigation into biofilm-forming pathogens revealed that this compound could serve as a promising candidate for developing anti-biofilm agents due to its ability to disrupt biofilm integrity at low concentrations .

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